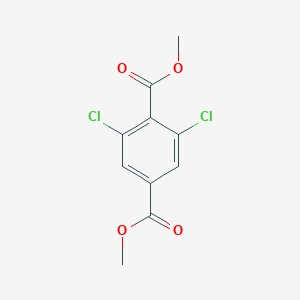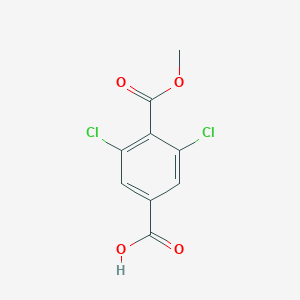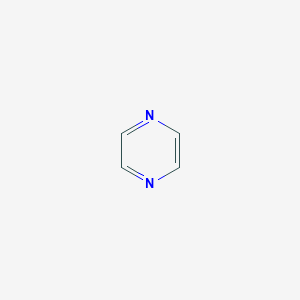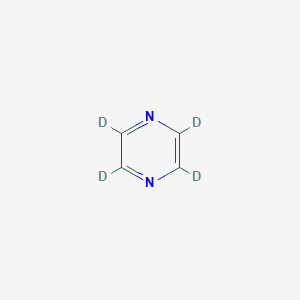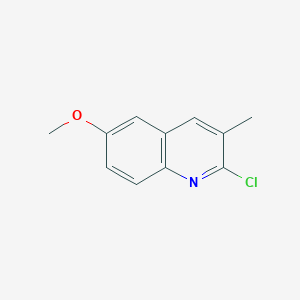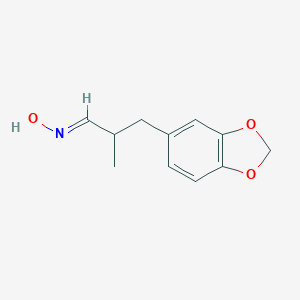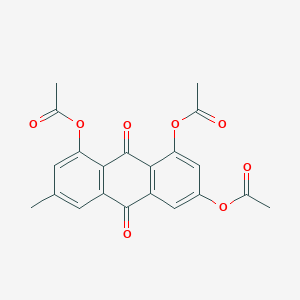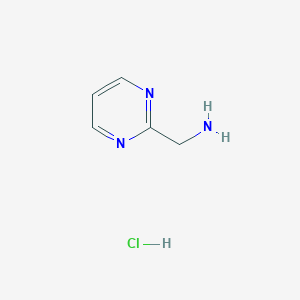
2-Aminomethylpyrimidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, including compounds related to 2-aminomethylpyrimidine hydrochloride, typically involves the condensation of chalcone with guanidine hydrochloride in ethanol. This process results in various 2-aminopyrimidines, which can undergo further reactions to produce derivatives with different substituents and properties. One such method demonstrates the versatility of 2-aminopyrimidine chemistry in synthesizing antimicrobial agents (Barot & Desai, 2013).
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For example, the synthesis and crystal structure of a complex di(2-aminopyrimidinium) compound highlights the hexacoordinated organotin anionic complex, exhibiting distorted octahedral geometry, which provides insights into the molecular configuration and interactions within similar compounds (Kourkoumelis, Hatzidimitriou, & Kovala‐Demertzi, 2006).
Chemical Reactions and Properties
2-Aminopyrimidine derivatives are key intermediates in various chemical reactions. They participate in multiple chemical transformations that underscore their utility in synthesizing modern pharmaceuticals and biomolecules. These reactions include aminomethylation, leading to derivatives that are substituted both on the pyrimidine ring and at the methyl group of the side chain, indicating the compound's reactive versatility (Gashev, Lezina, & Smirnov, 1980).
Aplicaciones Científicas De Investigación
Application 1: Antitrypanosomal and Antiplasmodial Activities
- Summary of the Application : 2-Aminopyrimidine derivatives, which can be synthesized from 2-Aminomethylpyrimidine hydrochloride, have been studied for their antitrypanosomal and antiplasmodial activities . These compounds have potential applications in the treatment of diseases like sleeping sickness and malaria .
- Methods of Application or Experimental Procedures : The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .
Application 2: Pharmaceutical Synthesis
- Summary of the Application : 2-Aminomethylpyrimidine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis .
- Results or Outcomes : The outcomes of using 2-Aminomethylpyrimidine hydrochloride in pharmaceutical synthesis would depend on the specific synthesis process and the target molecule .
Application 3: Synthesis of 2-Aminopyrimidine Derivatives
- Summary of the Application : 2-Aminomethylpyrimidine hydrochloride can be used in the synthesis of 2-aminopyrimidine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
- Methods of Application or Experimental Procedures : In one study, 2-aminopyrimidine derivatives were synthesized by fusing 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine, without using any solvent and catalyst . The yields were good to excellent .
- Results or Outcomes : The synthesized 2-aminopyrimidine derivatives were characterized by EI-MS, HREI-MS, and NMR spectroscopy .
Application 4: Biochemical Research
- Summary of the Application : As a synthetic intermediate, 2-Aminomethylpyrimidine hydrochloride can be used in biochemical research .
- Results or Outcomes : The outcomes of using 2-Aminomethylpyrimidine hydrochloride in biochemical research would depend on the specific research process and the target molecule .
Application 5: Synthesis of Guanidines
- Summary of the Application : 2-Aminomethylpyrimidine hydrochloride can be used in the synthesis of guanidines . Guanidines are a class of organic compounds that have potential applications in various fields, including medicinal chemistry .
- Methods of Application or Experimental Procedures : In one study, guanidines were synthesized from 2-aminopyrimidine derivatives, which were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : The synthesized guanidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Application 6: Synthesis of Antiplasmodial Compounds
- Summary of the Application : 2-Aminomethylpyrimidine hydrochloride can be used in the synthesis of antiplasmodial compounds . These compounds have potential applications in the treatment of malaria .
- Methods of Application or Experimental Procedures : In one study, antiplasmodial compounds were synthesized from 2-aminopyrimidine derivatives, which were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : The synthesized antiplasmodial compounds were tested against Plasmodium falciparum NF54 . Some of the compounds showed excellent antiplasmodial activity .
Safety And Hazards
Propiedades
IUPAC Name |
pyrimidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKMZKAXJTLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591260 | |
| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethylpyrimidine hydrochloride | |
CAS RN |
372118-67-7 | |
| Record name | 2-Pyrimidinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

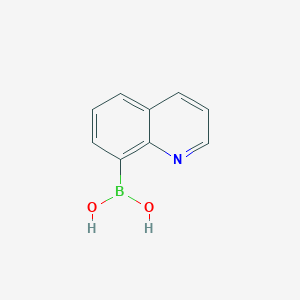
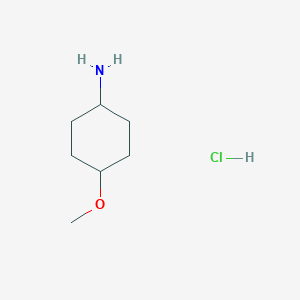
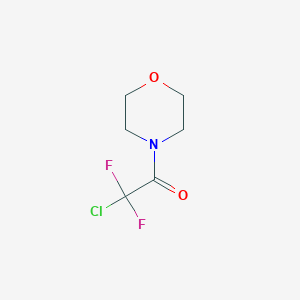
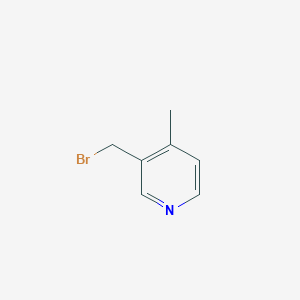
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
